molecular formula C8H16O B12579080 (3S)-Oct-4-en-3-ol CAS No. 202917-31-5

(3S)-Oct-4-en-3-ol

Cat. No.: B12579080
CAS No.: 202917-31-5
M. Wt: 128.21 g/mol
InChI Key: IWHMIKIFTITXGS-QMMMGPOBSA-N
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Description

(3S)-Oct-4-en-3-ol: is an organic compound with the molecular formula C8H16O. It is a chiral alcohol with a double bond located at the fourth carbon atom and a hydroxyl group at the third carbon atom. This compound is known for its pleasant, floral odor and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-Oct-4-en-3-ol can be achieved through various methods. One common approach involves the asymmetric reduction of a suitable precursor, such as an α,β-unsaturated ketone. This reduction can be catalyzed by enzymes or chiral catalysts to ensure the desired stereochemistry. For example, the use of carbonyl reductase from Lactobacillus fermentum has been reported to catalyze the asymmetric reduction of 2-chloro-β-ketoesters to produce this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms can be optimized to produce high yields of the desired compound through metabolic engineering and fermentation optimization techniques.

Chemical Reactions Analysis

Types of Reactions: (3S)-Oct-4-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The double bond can be reduced to form the saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oct-4-en-3-one or oct-4-en-3-al.

    Reduction: Formation of octan-3-ol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: (3S)-Oct-4-en-3-ol is used as a chiral building block in the synthesis of more complex molecules. Its stereochemistry makes it valuable in the development of enantiomerically pure compounds.

Biology: In biological research, this compound is studied for its role in pheromone signaling in insects. It is known to act as a pheromone component in certain species, influencing their behavior and communication.

Medicine: While not widely used in medicine, this compound’s chiral nature makes it a potential candidate for the development of pharmaceuticals that require specific stereochemistry for efficacy.

Industry: The fragrance industry utilizes this compound for its pleasant odor. It is a key ingredient in the formulation of perfumes and scented products.

Mechanism of Action

The mechanism of action of (3S)-Oct-4-en-3-ol in biological systems involves its interaction with olfactory receptors. These receptors are proteins located in the nasal epithelium that bind to odorant molecules, triggering a signal transduction pathway that results in the perception of smell. The specific molecular targets and pathways involved in this process are still under investigation.

Comparison with Similar Compounds

    (3R)-Oct-4-en-3-ol: The enantiomer of (3S)-Oct-4-en-3-ol, differing only in the spatial arrangement of atoms around the chiral center.

    Oct-4-en-3-one: The oxidized form of this compound.

    Octan-3-ol: The saturated alcohol formed by the reduction of this compound.

Uniqueness: this compound’s uniqueness lies in its specific stereochemistry, which imparts distinct olfactory properties and makes it valuable in applications requiring chiral purity. Its role as a pheromone component also distinguishes it from other similar compounds.

Properties

CAS No.

202917-31-5

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(3S)-oct-4-en-3-ol

InChI

InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h6-9H,3-5H2,1-2H3/t8-/m0/s1

InChI Key

IWHMIKIFTITXGS-QMMMGPOBSA-N

Isomeric SMILES

CCCC=C[C@H](CC)O

Canonical SMILES

CCCC=CC(CC)O

Origin of Product

United States

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